molecular formula C24H27NO4 B1218217 Diphenhydramine salicylate CAS No. 7491-10-3

Diphenhydramine salicylate

Cat. No.: B1218217
CAS No.: 7491-10-3
M. Wt: 393.5 g/mol
InChI Key: RTSZUSOHOIFYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenhydramine salicylate is an organic molecular salt composed of diphenhydramine, a first-generation ethanolamine H1-receptor antagonist, and salicylic acid, a well-characterized beta-hydroxy acid and non-steroidal anti-inflammatory drug (NSAID) precursor . This combination creates a compound of significant interest for pharmacological and biochemical research. The diphenhydramine moiety functions primarily as a potent inverse agonist of the histamine H1 receptor, effectively blocking the effects of histamine and providing the basis for its anti-allergic properties . Concurrently, it exhibits competitive antagonism of muscarinic acetylcholine receptors, leading to anticholinergic effects . Research indicates diphenhydramine also acts as an intracellular sodium channel blocker, contributing to local anesthetic properties . The salicylate moiety provides a complementary research profile through its role as a non-selective, irreversible inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to prostaglandin and thromboxane precursors, underpinning its anti-inflammatory and analgesic actions . The multi-target mechanism of action of this compound, impacting histaminic, cholinergic, and inflammatory pathways, makes it a valuable tool for scientists investigating allergic responses, inflammatory processes, itch (pruritus), and nociception . It is also used in studies exploring motion sickness and vestibular disorders due to the anti-vertigo effects of diphenhydramine . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

CAS No.

7491-10-3

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;2-hydroxybenzoic acid

InChI

InChI=1S/C17H21NO.C7H6O3/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;8-6-4-2-1-3-5(6)7(9)10/h3-12,17H,13-14H2,1-2H3;1-4,8H,(H,9,10)

InChI Key

RTSZUSOHOIFYSY-UHFFFAOYSA-N

SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C(=O)O)O

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C(=O)O)O

Other CAS No.

7491-10-3

Origin of Product

United States

Scientific Research Applications

Allergy Relief

Diphenhydramine salicylate is widely used to treat allergic reactions due to its antihistaminic properties. It acts as an inverse agonist at the histamine H1 receptor, effectively reducing symptoms like itching, sneezing, and nasal congestion associated with allergies and the common cold . The efficacy of diphenhydramine in treating allergic conditions has been well-documented, making it a staple in emergency departments for acute allergic reactions .

Pain Management

The salicylate component provides analgesic properties, making this compound effective for relieving minor aches and pains. It is particularly beneficial for patients experiencing discomfort associated with allergic reactions or colds . A notable application is in combination with naproxen sodium to address insomnia linked to minor pains .

Insomnia Treatment

This compound is also utilized as a nighttime sleep aid due to the sedative effects of diphenhydramine. It is commonly prescribed for individuals with difficulty falling asleep, particularly when associated with discomfort from allergies or other minor ailments .

Pharmacological Mechanisms

Diphenhydramine's pharmacological actions include:

  • Histamine H1 Receptor Antagonism : Reduces allergy symptoms by blocking histamine effects.
  • Muscarinic Acetylcholine Receptor Antagonism : Provides anticholinergic effects that can help manage movement disorders and reduce secretions .
  • Sodium Channel Blockade : Imparts local anesthetic properties, which can be beneficial in certain medical settings .

Overdose Management

A significant case study highlighted the management of diphenhydramine overdose, where a young adult experienced severe toxicity characterized by seizures and cardiac dysrhythmias. Treatment involved the administration of intravenous lipid emulsion therapy, which successfully reversed the toxic effects and restored normal cardiac function . This case underscores the importance of recognizing diphenhydramine toxicity early and employing effective treatment strategies.

Efficacy in Allergic Reactions

In clinical settings, this compound has been shown to be effective in managing acute allergic reactions when administered alongside other treatments like epinephrine. Its rapid onset of action makes it suitable for emergency interventions .

Comparative Efficacy

ApplicationThis compoundOther Antihistamines
Allergy ReliefHighModerate
Pain ManagementEffectiveVariable
Insomnia TreatmentEffectiveHigh
Toxicity ManagementEffectiveVariable

Chemical Reactions Analysis

Metabolic Reactions

Diphenhydramine salicylate undergoes metabolic transformations primarily involving the diphenhydramine moiety, while the salicylate component follows known pathways for salicylic acid excretion.

Hepatic Metabolism of Diphenhydramine

The diphenhydramine component is metabolized via cytochrome P450 enzymes:

  • Primary Pathway: Successive N-demethylation by CYP2D6, CYP1A2, CYP2C9, and CYP2C19 to form N-desmethyldiphenhydramine and N,N-didesmethyldiphenhydramine .

  • Secondary Pathway: Oxidation of N,N-didesmethyldiphenhydramine to diphenylmethoxyacetic acid, followed by glycine/glutamine conjugation .

Metabolites and Enzymes:

EnzymeMetabolite FormedBiological Activity
CYP2D6N-desmethyldiphenhydramineReduced antihistamine activity
CYP1A2/CYP2C9N,N-didesmethyldiphenhydramineInactive
OxidationDiphenylmethoxyacetic acidExcreted renally

Approximately 1% of diphenhydramine is excreted unchanged in urine, with a half-life ranging from 2.4–13.5 hours depending on age and CYP2D6 polymorphism .

Stability and Decomposition

This compound exhibits stability under standard storage conditions but decomposes under extreme temperatures or pH:

Thermal Decomposition

Heating above 160°C results in cleavage of the ionic bond, releasing free diphenhydramine and salicylic acid:

C24H27NO4ΔC17H21NO+C7H6O3\text{C}_{24}\text{H}_{27}\text{NO}_4\xrightarrow{\Delta}\text{C}_{17}\text{H}_{21}\text{NO}+\text{C}_7\text{H}_6\text{O}_3

Hydrolysis

  • Acidic Conditions (pH < 3): Protonation of salicylate ion regenerates salicylic acid, leaving diphenhydramine in its cationic form.

  • Basic Conditions (pH > 9): Deprotonation of diphenhydramine releases the free base, precipitating from solution.

Reactivity with Other Compounds

This compound’s antimuscarinic and sodium channel-blocking properties (inherited from diphenhydramine) may lead to interactions with:

  • CNS Depressants (e.g., ethanol): Potentiated sedation due to additive H₁ receptor inverse agonism .

  • Anticholinergics (e.g., atropine): Synergistic inhibition of muscarinic receptors, increasing adverse effects .

Analytical Characterization

Key methods for reaction monitoring:

  • HPLC-UV: Quantifies diphenhydramine and salicylate dissociation.

  • Mass Spectrometry: Identifies metabolites (e.g., m/z 256.2 for diphenhydramine, m/z 138.0 for salicylic acid) .

Comparison with Similar Compounds

Table 1: Key Properties of Diphenhydramine Salicylate and Analogous Compounds

Compound Molecular Formula Primary Use Regulatory Identifier (FDA) Key Distinctions
This compound C₁₇H₂₁NO·C₇H₆O₃ Antihistamine, antiemetic 707L3YC54L Combines salicylate for mild NSAID effects
Diphenhydramine HCl C₁₇H₂₁NO·HCl Allergy relief, sedation 8GTS82S83M Higher solubility in water
Diphenhydramine methylbromide C₁₈H₂₄NO·Br Antitussive, hypnotic UJO67AO8YI Bromide counterion enhances stability
Methyl salicylate C₈H₈O₃ Topical analgesic Pure salicylate ester; no antihistaminic activity
Magnesium salicylate C₁₄H₁₀MgO₆ NSAID (oral) Used with diphenhydramine in Doans PM®

Notes:

  • Diphenhydramine HCl is the most common salt form, optimized for rapid absorption in oral formulations. Its solubility in water (1.3 g/mL) facilitates faster release compared to the salicylate salt, which has lower aqueous solubility due to the hydrophobic salicylate moiety .
  • Methyl salicylate , a topical analgesic, lacks antihistaminic effects but shares anti-inflammatory properties through cyclooxygenase (COX) inhibition .
  • Combination products (e.g., Doans PM®) leverage synergies: diphenhydramine induces sedation, while magnesium salicylate provides NSAID effects .

Drug Release and Formulation Profiles

Table 2: Drug Release Kinetics in SIS Copolymer Patches

Drug Release Rate (μg/cm²/h) Key Factors Influencing Release
Methyl salicylate (MS) 12.5 ± 1.2 Low molecular weight (152.15 g/mol), high lipophilicity
Diphenhydramine HCl (DPH) 3.8 ± 0.4 Ionic interaction with matrix, slower diffusion
This compound Not tested Predicted slower release due to larger molecular size

Insights :

  • Methyl salicylate’s rapid release is attributed to its low molecular weight and non-ionic nature, enabling faster diffusion through the styrene-isoprene-styrene (SIS) matrix .
  • Diphenhydramine salts interact ionically with the polymer, slowing release.

Table 3: Adverse Effects and Drug Interactions

Compound Common Side Effects Notable Drug Interactions
This compound Drowsiness, dry mouth NSAIDs (increased bleeding risk)
Diphenhydramine HCl Sedation, urinary retention Alcohol (enhanced CNS depression)
Magnesium salicylate GI irritation Warfarin (elevated INR)

Key Findings :

  • The salicylate moiety in this compound introduces NSAID-like risks, such as gastrointestinal irritation and bleeding, particularly when combined with other NSAIDs (e.g., ibuprofen) .
  • In contrast, diphenhydramine HCl lacks anti-inflammatory activity but poses higher risks of anticholinergic effects (e.g., urinary retention) .

Preparation Methods

Reaction Mechanism and Catalysis

Benzhydrol undergoes dehydration with dimethylaminoethanol in the presence of a Brønsted acid catalyst (e.g., toluenesulfonic or methanesulfonic acid). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzhydrol is replaced by the ethoxyamine moiety of dimethylaminoethanol. The mechanism is summarized as:

Benzhydrol+DimethylaminoethanolH+Diphenhydramine+H2O\text{Benzhydrol} + \text{Dimethylaminoethanol} \xrightarrow{\text{H}^+} \text{Diphenhydramine} + \text{H}_2\text{O}

Toluene or xylene serves as the solvent, facilitating azeotropic dehydration to drive the reaction to completion.

Industrial-Scale Process Parameters

Key parameters for optimizing yield and purity include:

ParameterOptimal ConditionEffect on Reaction
CatalystTosic acid (1–2 wt%)Accelerates etherification
Temperature80–100°C (reflux)Ensures complete dehydration
SolventTolueneAzeotropically removes water
Reaction Time4–6 hoursMaximizes conversion (>95%)

Post-reaction, the mixture is cooled to 40°C, and the organic phase is washed with aqueous sodium hydroxide to remove residual catalyst. Solvent evaporation yields diphenhydramine base as a viscous oil, which is further purified via recrystallization.

ParameterConditionOutcome
SolventEthanol/water (3:1)Enhances crystal purity
Cooling Rate0.5°C/minPrevents occluded impurities
FiltrationVacuum filtrationYields >90% recovery

The product is washed with cold ethanol to remove unreacted salicylic acid and dried under reduced pressure.

Analytical Validation of Purity and Composition

Post-synthesis quality control is critical. Studies highlight UHPLC and CWT spectrophotometry as robust analytical tools.

Impurity Profiling via UHPLC

A validated UHPLC method separates this compound from 11 potential impurities, including residual benzhydrol and dimethylaminoethanol. Chromatographic conditions are:

| Column | C18 (2.1 × 100 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile/phosphate buffer (pH 3.0) |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 254 nm |

This method achieves baseline resolution of all impurities at concentrations as low as 0.1%.

Spectrophotometric Quantitation

CWT spectrophotometry resolves spectral overlaps between diphenhydramine and excipients (e.g., D-sorbitol) in syrup formulations. The Biorthogonal1.1 wavelet family optimizes signal processing, enabling accurate quantification without chromatographic separation.

Industrial Scalability and Challenges

The patent-derived method for diphenhydramine base synthesis is scalable to multi-kilogram batches, with yields exceeding 90%. However, challenges include:

  • Solvent Recovery : Toluene/xylene recycling requires distillation to meet environmental regulations.

  • Catalyst Residues : Residual sulfonic acids necessitate rigorous washing to avoid downstream toxicity.

  • Polymorphism : this compound exhibits multiple crystalline forms, requiring controlled crystallization to ensure batch consistency .

Q & A

Q. What validated analytical methods are recommended for quantifying diphenhydramine salicylate in complex formulations?

A gas chromatography (GC) method with a PEG-20M capillary column and FID detector has been optimized for simultaneous quantification of this compound alongside methyl salicylate, menthol, camphor, and thymol. Key parameters include a temperature gradient (160°C to 230°C), helium carrier gas, and naphthalene as an internal standard. This method ensures specificity and reproducibility for quality control studies . For HPLC-based approaches, fluorescence detection coupled with chemometric analysis has been validated for concurrent estimation with salicylate derivatives in biological matrices, emphasizing column selection (C18) and mobile phase optimization .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

Detailed experimental protocols must be documented, including sample preparation (e.g., plasma protein precipitation techniques), chromatographic conditions (e.g., column type, flow rate), and validation parameters (linearity, LOD/LOQ, recovery rates). Referencing guidelines such as those from the Beilstein Journal of Organic Chemistry, all methods should be described with sufficient detail to enable independent replication, including raw data deposition in supplementary materials .

Q. What are the common pitfalls in assessing this compound stability in topical formulations?

Stability studies should account for pH sensitivity, light exposure, and excipient interactions. For example, salicylate esters are prone to hydrolysis under alkaline conditions. Accelerated stability testing (40°C/75% RH) combined with periodic HPLC analysis is recommended to monitor degradation products like free salicylic acid .

Advanced Research Questions

Q. How do metabolic interactions between this compound and cytochrome P450 enzymes impact drug efficacy and toxicity?

this compound’s dihydrocodeine component is metabolized via hepatic enzymes (UGT2B7, CYP3A4, CYP2D6), which may compete with co-administered drugs like griseofulvin, leading to reduced salicylate serum concentrations. Advanced studies should employ human liver microsomes or hepatocyte models to quantify enzyme inhibition/induction kinetics, followed by in vivo validation using therapeutic drug monitoring (TDM) in plasma .

Q. What experimental designs are optimal for resolving contradictions in this compound’s anticholinergic vs. analgesic effects?

Dual-arm preclinical trials comparing isolated diphenhydramine and salicylate components can clarify mechanistic contributions. For example, in mastocytosis models, phase 2 trials combining this compound with sodium cromolyn showed improved mast cell stabilization, suggesting synergism. RNA-seq data analysis (e.g., Aspergillus gene expression under salicylate exposure) can identify pathways modulated by the compound .

Q. How can researchers address challenges in formulating this compound for sublingual delivery?

A D-optimal experimental design methodology has been applied to optimize sublingual tablets, focusing on disintegrant concentration (e.g., croscarmellose sodium), particle size distribution, and in vitro dissolution profiles (pH 6.8 buffer). Pharmacokinetic studies in rodent models further validate bioavailability improvements compared to oral administration .

Q. What statistical approaches are recommended for analyzing toxicological data involving this compound overdoses?

Retrospective analysis of poison center data (e.g., NPDS reports) requires multivariate regression to account for confounders like co-ingestants (e.g., acetaminophen, ethanol). Principal Component Analysis (PCA) of RNA-seq datasets, as demonstrated in Aspergillus studies, can identify biomarker clusters associated with toxicity thresholds .

Methodological Guidelines

  • For clinical trials : Adhere to phase-specific protocols (e.g., phase 2/3 designs for mastocytosis) with endpoints like mast cell mediator reduction (tryptase, histamine) and patient-reported pain scores .
  • For analytical validation : Include system suitability tests (SST) for GC/HPLC, such as tailing factor (<2.0) and theoretical plate count (>2000), per ICH Q2(R1) guidelines .
  • For toxicology studies : Follow NPDS case criteria, including serum salicylate concentration thresholds (>30 mg/dL for acute toxicity) and co-ingestant exclusion protocols .

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